molecular formula C15H13ClO4 B6406622 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261927-69-8

2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6406622
CAS RN: 1261927-69-8
M. Wt: 292.71 g/mol
InChI Key: MEFJVTHMIYKTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% (2-CMPA-95) is a synthetic compound with a wide range of applications in the scientific research field. It is used in a variety of experiments including those related to biochemistry, physiology, and pharmacology. 2-CMPA-95 is a white crystalline powder with a melting point of 209-211 degrees Celsius and a boiling point of 496-498 degrees Celsius. It is soluble in water, ethanol, and methanol and has a low toxicity.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% is used in scientific research for a variety of experiments related to biochemistry, physiology, and pharmacology. It is used as a reagent in the synthesis of various compounds and as a starting material in the synthesis of other compounds. It is also used as a substrate in enzyme assays, as a fluorescent probe for the detection of reactive oxygen species, and as a tool for studying the effects of oxidative stress on cells. Additionally, 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% is used in the synthesis of polymers, in the study of the structure-activity relationship of drugs, and in the synthesis of drugs.

Mechanism of Action

2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% acts as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It also acts as a chelating agent, binding to metal ions and preventing them from catalyzing oxidative reactions. Additionally, 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the toxicity of certain drugs.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the toxicity of certain drugs. Additionally, 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% has been shown to reduce the production of reactive oxygen species, to scavenge reactive oxygen species, and to protect cells from oxidative damage. It has also been shown to reduce inflammation, to reduce the production of inflammatory cytokines, and to reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% has several advantages for lab experiments. It is a stable compound with a low toxicity, and it is soluble in a variety of solvents. Additionally, it is relatively inexpensive and is widely available. However, it is important to note that 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% is a synthetic compound and may not be suitable for all experiments. Additionally, it may not be suitable for experiments involving the synthesis of polymers or the study of the structure-activity relationship of drugs.

Future Directions

There are a number of potential future directions for the use of 2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95%. It could be used in the synthesis of polymers, in the study of the structure-activity relationship of drugs, and in the synthesis of drugs. Additionally, it could be used to study the effects of oxidative stress on cells, to reduce the toxicity of certain drugs, and to reduce the risk of certain diseases. Additionally, it could be used in the synthesis of compounds for use in drug delivery systems and in the development of new therapeutic agents. Finally, it could be used in the development of new analytical techniques and in the study of the effects of environmental pollutants on cells.

Synthesis Methods

2-(2-Chloro-5-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized through a reaction between 2-chloro-5-methoxybenzoic acid and 2-methoxy-5-methoxyphenol. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0-5 degrees Celsius. A catalytic amount of anhydrous sodium sulfate is used to facilitate the reaction. The reaction is complete when the reaction mixture is filtered and the product is dried.

properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-9-3-5-11(13(8-9)15(17)18)12-7-10(20-2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFJVTHMIYKTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691027
Record name 2'-Chloro-4,5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-69-8
Record name 2'-Chloro-4,5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.